Neuropeptide F

Description

Properties

CAS No. |

142191-57-9 |

|---|---|

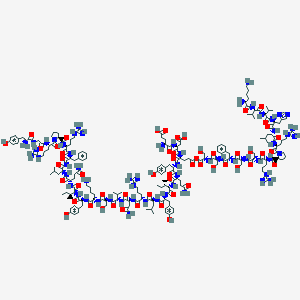

Molecular Formula |

C202H313N59O54 |

Molecular Weight |

4432 g/mol |

IUPAC Name |

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]oxy-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C202H313N59O54/c1-17-108(15)161(193(310)236-128(66-69-151(208)271)170(287)239-135(84-104(7)8)182(299)259-183(300)140(87-111-38-23-20-24-39-111)244-168(285)126(43-30-76-223-199(213)214)234-188(305)149-47-34-80-260(149)195(312)131(45-32-78-225-201(217)218)229-154(274)95-227-163(280)123(207)85-112-49-57-117(267)58-50-112)258-180(297)139(90-115-55-63-120(270)64-56-115)243-166(283)124(41-26-28-74-204)231-184(301)147(99-265)252-191(308)158(105(9)10)255-181(298)142(92-153(210)273)246-167(284)125(42-29-75-222-198(211)212)230-173(290)133(82-102(3)4)240-176(293)138(89-114-53-61-119(269)62-54-114)247-194(311)162(109(16)18-2)257-172(289)129(67-70-152(209)272)232-175(292)137(88-113-51-59-118(268)60-52-113)242-171(288)130(233-179(296)143(93-156(277)278)238-164(281)122(206)65-71-155(275)276)68-72-157(279)315-197(314)148(100-266)253-187(304)146(98-264)250-177(294)136(86-110-36-21-19-22-37-110)245-185(302)144(96-262)251-186(303)145(97-263)249-169(286)127(44-31-77-224-200(215)216)235-189(306)150-48-35-81-261(150)196(313)132(46-33-79-226-202(219)220)237-174(291)134(83-103(5)6)241-178(295)141(91-116-94-221-101-228-116)248-190(307)159(106(11)12)256-192(309)160(107(13)14)254-165(282)121(205)40-25-27-73-203/h19-24,36-39,49-64,94,101-109,116,121-150,158-162,262-270H,17-18,25-35,40-48,65-93,95-100,203-207H2,1-16H3,(H2,208,271)(H2,209,272)(H2,210,273)(H,227,280)(H,229,274)(H,230,290)(H,231,301)(H,232,292)(H,233,296)(H,234,305)(H,235,306)(H,236,310)(H,237,291)(H,238,281)(H,239,287)(H,240,293)(H,241,295)(H,242,288)(H,243,283)(H,244,285)(H,245,302)(H,246,284)(H,247,311)(H,248,307)(H,249,286)(H,250,294)(H,251,303)(H,252,308)(H,253,304)(H,254,282)(H,255,298)(H,256,309)(H,257,289)(H,258,297)(H,275,276)(H,277,278)(H4,211,212,222)(H4,213,214,223)(H4,215,216,224)(H4,217,218,225)(H4,219,220,226)(H,259,299,300)/t108-,109-,116?,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,158-,159-,160-,161-,162-/m0/s1 |

InChI Key |

GPZUWKUWQPSZBG-MKBFKOOWSA-N |

SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCC(=O)OC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C8CCCN8C(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC9C=NC=N9)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC5=CC=C(C=C5)O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CCC(=O)OC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC9C=NC=N9)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCC(=O)OC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C8CCCN8C(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC9C=NC=N9)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)N |

Synonyms |

neuropeptide F |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Neuropeptide F in Insects: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The discovery of Neuropeptide F (NPF) and its related family of peptides in insects marked a significant milestone in invertebrate neuroendocrinology. These signaling molecules, homologous to the vertebrate Neuropeptide Y (NPY) family, have since been revealed to be crucial regulators of a wide array of physiological processes, including feeding behavior, metabolism, reproduction, and stress responses. This technical guide provides a comprehensive overview of the history of NPF discovery in insects, detailing the key experimental methodologies that have been instrumental in isolating, characterizing, and elucidating the function of these important neuropeptides.

A Chronological Journey: Key Milestones in NPF Discovery

The story of NPF in insects began with immunological studies using antisera raised against mammalian NPY. These early investigations hinted at the presence of related peptides in invertebrates. The first definitive identification of a "long" NPF in an insect was in the fruit fly, Drosophila melanogaster. This was followed by the discovery of "short" NPFs (sNPFs), which are structurally distinct and encoded by separate genes, yet often share overlapping functions with their longer counterparts.

Experimental Cornerstones: Protocols for NPF Research

The elucidation of NPF and sNPF systems has been heavily reliant on a suite of sophisticated biochemical and molecular techniques. Below are detailed methodologies for key experiments.

Neuropeptide Extraction and Purification

This protocol outlines a general procedure for the isolation of neuropeptides from insect tissues, which can be adapted for specific species and target peptides.

Workflow:

Detailed Protocol:

-

Tissue Dissection and Homogenization:

-

Dissect target tissues (e.g., brains, corpora cardiaca, midguts) from the desired number of insects on ice.

-

Immediately transfer the tissues into a pre-chilled glass homogenizer containing an acidic extraction solution (e.g., 90% methanol, 9% glacial acetic acid, 1% water).

-

Homogenize the tissue thoroughly on ice.

-

-

Centrifugation and Supernatant Collection:

-

Transfer the homogenate to a microcentrifuge tube and centrifuge at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C.

-

Carefully collect the supernatant, which contains the peptide extract, and transfer it to a new tube.

-

-

Drying and Reconstitution:

-

Dry the supernatant using a vacuum centrifuge (e.g., SpeedVac).

-

Reconstitute the dried peptide extract in a suitable solvent for High-Performance Liquid Chromatography (HPLC), typically 0.1% trifluoroacetic acid (TFA) in water.

-

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Inject the reconstituted extract onto a C18 reverse-phase HPLC column.

-

Elute the peptides using a linear gradient of increasing acetonitrile (B52724) concentration (e.g., 0-60% acetonitrile in 0.1% TFA) over a defined period.

-

Collect fractions at regular intervals (e.g., every minute).

-

-

Bioassay and Further Purification:

-

Screen the collected fractions for biological activity using a relevant bioassay (e.g., muscle contraction, feeding behavior).

-

Pool the active fractions and subject them to further rounds of HPLC purification using different column matrices or gradients to isolate the peptide to homogeneity.

-

-

Mass Spectrometry and Sequencing:

-

Analyze the purified active peptide using mass spectrometry (e.g., MALDI-TOF for mass determination, ESI-MS/MS for fragmentation and sequencing) to determine its amino acid sequence.

-

Receptor Deorphanization and Functional Characterization

Once a neuropeptide is identified, its cognate receptor, typically a G-protein coupled receptor (GPCR), needs to be "deorphanized" and its signaling properties characterized.

Workflow:

An In-depth Guide to Neuropeptide F Precursor Protein Structure and Processing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure and proteolytic processing of the Neuropeptide F (NPF) precursor protein, a key player in regulating a multitude of physiological processes in invertebrates. Understanding the journey from a large precursor molecule to bioactive peptides is fundamental for research into its function and for the development of novel therapeutics targeting NPF signaling pathways.

This compound Precursor Protein Structure

This compound is homologous to the vertebrate Neuropeptide Y (NPY) and is involved in critical functions such as feeding, metabolism, stress responses, and reproduction.[1][2][3] Like many neuropeptides, NPF is synthesized as a large, inactive preproprotein that undergoes a series of post-translational modifications to yield mature, active peptides.[4][5][6]

The general architecture of an NPF preproprotein consists of:

-

A Signal Peptide: An N-terminal sequence of approximately 20-30 amino acids that directs the nascent polypeptide into the endoplasmic reticulum, after which it is cleaved off.

-

Mature this compound Sequence(s): The core sequence of the functional NPF peptide(s). In some species, particularly in the case of short this compound (sNPF), the precursor can contain multiple copies of distinct mature peptides.[3][7][8] For example, the Drosophila melanogaster sNPF precursor encodes four different candidate sNPF peptides.[8][9]

-

Cleavage Sites: Specific amino acid motifs, typically pairs of basic residues like Lysine-Arginine (KR) or Arginine-Arginine (RR), that are recognized by processing enzymes.[10][11]

-

Spacer Peptides: Sequences that separate the mature peptide domains within the precursor.

-

Amidation Signal: Often, a Glycine (B1666218) (G) residue immediately follows the C-terminal end of the mature peptide sequence, serving as a signal for amidation, a common C-terminal modification that is often crucial for the peptide's biological activity.[3][10]

The structure of NPF precursors can vary significantly between species, especially in the number of mature peptides encoded. For instance, while some coleopteran species have a precursor encoding a single mature peptide, the mosquito Aedes aegypti possesses two distinct genes for sNPF precursors.[7]

The following table summarizes structural data for NPF precursors and mature peptides from representative invertebrate species.

| Species | Precursor Protein | Mature Peptide(s) | Precursor Length (Amino Acids) | Mature Peptide Length (Amino Acids) | Key Features |

| Drosophila melanogaster (Fruit fly) | This compound (NPF) | Drm-NPF | ~100 | 36 | Single mature NPF peptide. |

| Drosophila melanogaster (Fruit fly) | short this compound (sNPF) | Drm-sNPF-1, -2, -3, -4 | ~150 | 8-19 | Encodes four distinct sNPF peptides.[3][8][9] |

| Dendroctonus armandi (Bark beetle) | short this compound (sNPF) | Da-sNPF | 93 | ~10 | N-terminal signal peptide of 25 amino acids.[10] |

| Helix aspersa (Garden snail) | This compound (NPF) | Ha-NPF | Not specified | 39 | Shows structural similarity to vertebrate NPY.[2] |

| Moniezia expansa (Sheep tapeworm) | This compound (NPF) | Me-NPF | Not specified | 39 | First invertebrate NPF to be isolated.[2] |

Processing of the NPF Precursor

The conversion of the NPF preproprotein into bioactive peptides is a highly regulated, multi-step process occurring within the secretory pathway.[6][11] This intricate cascade involves a series of specific enzymatic cleavages.

-

Signal Peptidase: Removes the N-terminal signal peptide in the endoplasmic reticulum.

-

Prohormone Convertases (PCs): A family of subtilisin-like serine endoproteases that recognize and cleave at specific basic amino acid residues (e.g., KR, RR) within the proprotein.[12][13][14] PC1/3 and PC2 are the primary convertases in the regulated secretory pathway of neuronal and endocrine cells.[12][13]

-

Carboxypeptidases: After PC-mediated cleavage, these exopeptidases, such as Carboxypeptidase E (CPE), remove the C-terminal basic residues from the intermediate peptides.[12][15]

-

Peptidylglycine alpha-amidating monooxygenase (PAM): This enzyme catalyzes the C-terminal amidation of the peptide if a C-terminal glycine is present, a critical step for the stability and activity of many neuropeptides.[3]

The following diagram illustrates the general workflow for NPF precursor processing.

Experimental Protocols for NPF Analysis

Elucidating the structure and processing of NPF precursors involves a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Mass spectrometry is a cornerstone technique for neuropeptidomics, allowing for the sensitive and accurate identification and sequencing of endogenous peptides from complex biological samples.[16][17][18]

Detailed Protocol Outline:

-

Tissue Dissection and Extraction:

-

Rapidly dissect the tissue of interest (e.g., brain, ganglia) and immediately freeze it to prevent enzymatic degradation.

-

Homogenize the frozen tissue in an acidic extraction solution (e.g., 10% glacial acetic acid in methanol) to inactivate proteases and precipitate larger proteins.[19]

-

Centrifuge the homogenate at high speed (e.g., 16,000 x g) at 4°C. Collect the supernatant containing the peptides.[19]

-

-

Peptide Cleanup and Enrichment:

-

Use Solid Phase Extraction (SPE) with a C18 reverse-phase cartridge to desalt the sample and enrich for peptides.

-

Condition the cartridge with activation solution (e.g., 50% acetonitrile/0.1% formic acid), followed by an equilibration/wash solution (e.g., 0.1% formic acid in water).[19]

-

Load the sample, wash away salts and contaminants, and elute the peptides with an elution solution (e.g., 50% acetonitrile/0.1% formic acid).[19]

-

Dry the eluted sample in a vacuum centrifuge.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Reconstitute the dried peptide extract in a solution compatible with the LC system (e.g., 0.1% formic acid in water).[19]

-

Inject the sample into a nano-high-performance liquid chromatography (nano-HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[20]

-

Peptides are separated on a reverse-phase column based on hydrophobicity.

-

The mass spectrometer acquires precursor ion mass spectra (MS1) and then fragments selected ions to generate tandem mass spectra (MS/MS) that reveal sequence information.[17][21]

-

-

Data Analysis:

-

The acquired MS/MS spectra are searched against a protein sequence database (e.g., from the organism's genome) using search algorithms (e.g., Mascot, Sequest).

-

Alternatively, for novel peptides or species without a sequenced genome, de novo sequencing can be performed directly from the MS/MS spectra.[21]

-

References

- 1. Drosophila this compound and its receptor, NPFR1, define a signaling pathway that acutely modulates alcohol sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The primary structure of this compound (NPF) from the garden snail, Helix aspersa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Neuropeptide-processing enzymes: Applications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuropeptide-processing enzymes: Applications for drug discovery | Semantic Scholar [semanticscholar.org]

- 6. Proteases for Processing Proneuropeptides into Peptide Neurotransmitters and Hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Short this compound in integrated insect physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sdbonline.org [sdbonline.org]

- 9. Structural studies of Drosophila short this compound: Occurrence and receptor binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Processing of peptide and hormone precursors at the dibasic cleavage sites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of Neuropeptide Processing Enzymes by Catecholamines in Endocrine Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Multifaceted Proprotein Convertases: Their Unique, Redundant, Complementary, and Opposite Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of Proprotein Convertases and Their Involvement in Virus Propagation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neuropeptide-processing carboxypeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Recent Advances in Mass Spectrometry Analysis of Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Neuropeptidomics: Mass spectrometry-based qualitative and quantitative analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Neuropeptide Characterization Workflow from Sampling to Data-Independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Neuropeptidomics: Mass Spectrometry-Based Identification and Quantitation of Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

Neuropeptide F gene identification and sequence analysis

An In-depth Technical Guide to Neuropeptide F (NPF) Gene Identification and Sequence Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (NPF) is the invertebrate homolog of the vertebrate Neuropeptide Y (NPY), a highly conserved 36-amino acid neuromodulator.[1][2] NPF plays a crucial role in a wide array of physiological and behavioral processes, including the regulation of feeding, sleep-wake behavior, alcohol sensitivity, and cardiac activity.[3][4][5][6] The NPF signaling system, comprising the NPF peptide and its G protein-coupled receptor (NPFR), presents a significant target for research and potential therapeutic intervention in areas ranging from metabolic disorders to addiction.[3][7][8] This guide provides a comprehensive overview of the methodologies for identifying and analyzing NPF genes, detailing experimental protocols and presenting key data for researchers in the field.

This compound Signaling Pathway

The NPF signaling pathway is initiated by the binding of the NPF peptide to its cognate receptor, NPFR1 (also known as NPFFR1 or GPR147 in some contexts), a member of the G protein-coupled receptor (GPCR) superfamily.[2][3][7][9] This interaction triggers intracellular signaling cascades that modulate neuronal activity and, consequently, behavior and physiology. In Drosophila, this system has been shown to acutely mediate sensitivity to ethanol (B145695) sedation.[3][9] Activation of NPF signaling in the brain promotes wakefulness and feeding, suggesting NPF acts as a hunger signal.[6]

Below is a diagram illustrating the generalized NPF signaling pathway.

References

- 1. sdbonline.org [sdbonline.org]

- 2. Frontiers | Cloning and Expression of the this compound and this compound Receptor Genes and Their Regulation of Food Intake in the Chinese White Pine Beetle Dendroctonus armandi [frontiersin.org]

- 3. Drosophila this compound and its receptor, NPFR1, define a signaling pathway that acutely modulates alcohol sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound peptides act through unique signaling pathways to affect cardiac activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound peptides act through unique signaling pathways to affect cardiac activity [agris.fao.org]

- 6. Drosophila this compound Signaling Independently Regulates Feeding and Sleep-Wake Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuropeptide FF/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

Distinguishing Neuropeptide F and Short Neuropeptide F: A Technical Guide for Researchers

Abstract

Neuropeptide F (NPF) and short this compound (sNPF) are two distinct, yet often confused, families of neuropeptides crucial for regulating a wide array of physiological processes in invertebrates, including feeding, metabolism, stress responses, and reproduction. While their names suggest a simple length-based difference, their distinction is far more fundamental, encompassing separate genetic origins, unique structural features, specific receptors, and divergent signaling pathways. This technical guide provides an in-depth analysis of the core distinctions between NPF and sNPF systems, offering researchers, scientists, and drug development professionals a clear framework for their study. We present comparative data, detailed experimental protocols, and visual diagrams of signaling pathways to facilitate a comprehensive understanding and guide future research in this critical area of neuroendocrinology.

Introduction

The initial classification of this compound (NPF) and short this compound (sNPF) was based on their shared C-terminal RF-amide motif and immunological cross-reactivity. However, with the advent of advanced genomic and proteomic techniques, it is now unequivocally clear that they are encoded by separate genes and represent distinct neuropeptide systems.[1] NPFs are the invertebrate orthologs of the vertebrate Neuropeptide Y (NPY) family, sharing a common evolutionary ancestor and playing conserved roles in energy homeostasis.[2][3] In contrast, the sNPF system is considered a protostomian innovation, with its receptor showing homology to the vertebrate prolactin-releasing peptide receptor (PrPR), not NPY receptors.[4] This fundamental evolutionary divergence underlies their unique physiological roles and mechanisms of action. This guide will systematically dissect these differences to provide clarity and precision for researchers in the field.

Core Distinctions: NPF vs. sNPF

The primary differences between the NPF and sNPF systems can be categorized by their peptide structure, genetic origin, receptor specificity, and downstream signaling mechanisms.

Structural and Genetic Differences

NPF and sNPF peptides are products of distinct genes and differ significantly in their length and conserved amino acid motifs.

| Feature | This compound (NPF) | short this compound (sNPF) |

| Peptide Length | 36-40 amino acids | 6-11 amino acids[5] |

| C-terminal Motif | RxRF-amide (e.g., RPRF-amide)[3] | xPxLRLRF-amide or similar (e.g., RLRF-amide)[6] |

| Vertebrate Ortholog | Neuropeptide Y (NPY)[2] | Prolactin-releasing peptide (PrRP)[4] |

| Evolutionary Lineage | Conserved across bilaterians[3] | Restricted to protostomes[4] |

| Precursor Structure | Typically encodes a single NPF peptide | Can encode multiple sNPF isoforms (1 to 4)[4] |

Receptor and Signaling Pathway Specificity

NPF and sNPF exert their effects by binding to distinct G-protein coupled receptors (GPCRs), which in turn activate different intracellular signaling cascades. There is no cross-reactivity between the ligands and their non-cognate receptors.

| Feature | NPF Signaling System | sNPF Signaling System |

| Receptor | NPF Receptor (NPFR) | sNPF Receptor (sNPFR) |

| Receptor Homology | Vertebrate NPY Receptors (especially Y2 type)[7] | Vertebrate Prolactin-Releasing Peptide Receptor (PrPR)[4] |

| Primary G-Protein Coupling | Gαi, Gαq[7] | Gαo, Gαs (context-dependent)[3][8] |

| Second Messenger Modulation | ↓ cAMP (via Gαi)[1] | ↓ cAMP (via Gαo) or ↑ cAMP (via Gαs)[3][8] |

| ↑ Intracellular Ca²⁺ (via Gαq) | ↑ Intracellular Ca²⁺[6] |

Quantitative Comparison of NPF and sNPF Systems

Functional and binding assays have quantified the potency and efficacy of NPF and sNPF peptides, highlighting the high affinity and specificity of these ligand-receptor interactions.

| Parameter | Ligand | Receptor | Assay Type | Value |

| IC₅₀ | Drosophila NPF (DmNPF) | DmNPFR1 | Radioligand Binding Assay | ~65 nM[1] |

| IC₅₀ | Drosophila NPF (DmNPF) | DmNPFR1 | Functional (cAMP inhibition) | ~51 nM[1] |

| EC₅₀ | Drosophila sNPF-1 | DmsNPFR | Functional (Ca²⁺ mobilization) | 2.04 nM |

| EC₅₀ | Drosophila sNPF-2 | DmsNPFR | Functional (Ca²⁺ mobilization) | 5.89 nM |

| EC₅₀ | Drosophila sNPF-3 | DmsNPFR | Functional (Ca²⁺ mobilization) | 5.55 nM |

| EC₅₀ | Drosophila sNPF-4 | DmsNPFR | Functional (Ca²⁺ mobilization) | 0.50 nM |

Note: IC₅₀ (half maximal inhibitory concentration) and EC₅₀ (half maximal effective concentration) values are measures of ligand potency. Lower values indicate higher potency. The data indicates that Drosophila sNPF peptides are significantly more potent at their receptor than NPF is at its receptor under the tested conditions.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the distinct and sometimes opposing signaling pathways activated by NPF and sNPF.

This compound (NPF) Signaling Pathway

The NPFR typically couples to inhibitory G-proteins (Gαi) to decrease cyclic AMP (cAMP) levels, or to Gαq to increase intracellular calcium.

Short this compound (sNPF) Signaling Pathway

The sNPFR demonstrates more complex signaling, capable of coupling to different G-proteins depending on the cellular context. It can couple to Gαo to inhibit adenylyl cyclase or to Gαs to stimulate it, leading to opposing effects on cAMP levels.[3][8]

Experimental Protocols for Differentiation

Distinguishing the functional roles of NPF and sNPF requires specific assays that can measure the downstream consequences of receptor activation. Below are detailed methodologies for key experiments.

Functional Differentiation using a cAMP Assay

This protocol describes a method to determine whether NPF or sNPF signaling increases or decreases intracellular cAMP levels in a specific cell type, thereby identifying the G-protein pathway involved.

Objective: To measure changes in intracellular cAMP concentration in response to NPF and sNPF receptor activation.

Materials:

-

Cell line expressing the target receptor (NPFR or sNPFR).

-

NPF and sNPF peptides of interest.

-

Forskolin (B1673556) (an adenylyl cyclase activator, for studying Gαi/o coupling).

-

Cell culture medium, PBS, and lysis buffer.

-

Commercially available cAMP assay kit (e.g., HTRF, ELISA, or bioluminescence-based).

-

Microplate reader compatible with the chosen assay kit.

Methodology:

-

Cell Culture and Plating:

-

Culture cells expressing the receptor of interest (e.g., HEK293 or CHO cells stably transfected with NPFR or sNPFR) under standard conditions (37°C, 5% CO₂).

-

Seed the cells into a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.

-

-

Peptide Stimulation (for Gαs Assay):

-

Prepare serial dilutions of NPF or sNPF peptide in assay buffer.

-

Remove culture medium from cells and replace it with the peptide dilutions.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.

-

-

Peptide Stimulation with Forskolin (for Gαi/o Assay):

-

Prepare serial dilutions of NPF or sNPF peptide.

-

Pre-incubate cells with the peptide dilutions for a short period (e.g., 10-15 minutes).

-

Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except negative control) to stimulate a baseline level of cAMP production.

-

Incubate for a further specified time (e.g., 30 minutes) at 37°C. An inhibitory peptide will cause a reduction in the forskolin-induced cAMP level.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.

-

Perform the detection reaction as per the kit protocol. This typically involves competitive binding between cellular cAMP and a labeled cAMP conjugate for a specific antibody.

-

-

Data Acquisition and Analysis:

-

Read the plate using a microplate reader.

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the cAMP concentration in each sample by interpolating from the standard curve.

-

Plot the cAMP concentration against the log of the peptide concentration and fit a dose-response curve to determine the EC₅₀ (for stimulation) or IC₅₀ (for inhibition).

-

Workflow Diagram:

Gene Expression Analysis via qRT-PCR

Objective: To quantify the relative expression levels of npf, sfpf, npfr, and snpfr transcripts in different tissues or under varying physiological conditions (e.g., starved vs. fed states).

Methodology:

-

Tissue Dissection and RNA Extraction: Isolate tissues of interest (e.g., brain, gut, fat body) and immediately homogenize in a lysis buffer containing RNase inhibitors. Extract total RNA using a commercial kit or a Trizol-based method.

-

RNA Quality Control and Quantification: Assess RNA integrity (e.g., using gel electrophoresis) and purity/concentration (e.g., using a NanoDrop spectrophotometer).

-

DNase Treatment: Treat RNA samples with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

-

Primer Design and Validation: Design primers specific to the target genes (npf, sfpf, npfr, snpfr) and at least one stable reference (housekeeping) gene (e.g., actin, GAPDH). Validate primer efficiency by running a standard curve with a serial dilution of cDNA.

-

Quantitative PCR (qPCR): Prepare a reaction mix containing cDNA template, forward and reverse primers, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix. Run the qPCR reaction in a real-time PCR cycler.

-

Data Analysis: Determine the quantification cycle (Cq) for each sample. Calculate the relative gene expression using the ΔΔCq method, normalizing the target gene expression to the reference gene.

Functional Knockdown using RNA interference (RNAi)

Objective: To investigate the in vivo function of NPF or sNPF signaling by specifically knocking down the expression of the peptide or its receptor and observing the resulting phenotype.

Methodology (Example in Drosophila):

-

Obtain RNAi Lines: Acquire transgenic fly stocks carrying UAS-RNAi constructs targeting the gene of interest (npf, sfpf, npfr, or snpfr) from a stock center (e.g., VDRC, Bloomington).

-

Genetic Crosses: Cross the UAS-RNAi line to a driver line that expresses GAL4 in a tissue-specific manner (e.g., a pan-neuronal driver like elav-GAL4 or a fat-body-specific driver like ppl-GAL4). The progeny will express the RNAi construct only in the tissues where GAL4 is active.

-

Phenotypic Analysis: Raise the experimental and control progeny under identical conditions. Assess relevant phenotypes, such as feeding behavior (e.g., using the CAFE assay), metabolic parameters (e.g., triglyceride levels), stress resistance, or reproductive output.

-

Validation of Knockdown: Confirm the reduction in target gene expression in the relevant tissue of the experimental flies using qRT-PCR (as described in Protocol 5.2).

Conclusion

This compound and short this compound are fundamentally distinct signaling systems. NPF is an ancient, conserved ortholog of vertebrate NPY, while sNPF is a more recent, protostome-specific innovation. They differ in peptide length, C-terminal motifs, receptor identity, and downstream signaling pathways. NPF signaling primarily proceeds via NPFR and Gαi/Gαq pathways, whereas sNPF signaling is more pleiotropic, acting through sNPFR to modulate Gαo and Gαs pathways in a context-dependent manner. These differences result in distinct, and not redundant, physiological roles. For drug development professionals, the high specificity of their respective receptors presents an opportunity for targeted therapeutic intervention. For researchers and scientists, a clear understanding of these distinctions is paramount for designing experiments that accurately probe their unique contributions to invertebrate physiology. The protocols and data presented in this guide offer a robust foundation for advancing our knowledge of these critical neuropeptide families.

References

- 1. Characterization of a functional this compound receptor from Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GPCRdb [gpcrdb.org]

- 3. Regulation of Feeding and Metabolism by this compound and Short this compound in Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cell-Binding Assays for Determining the Affinity of Protein-Protein Interactions: Technologies and Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Physiological Activity of this compound on the Hindgut of the Blood-Feeding Hemipteran, Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuropeptide FF receptor - Wikipedia [en.wikipedia.org]

- 8. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physiological Roles of Neuropeptide F in Drosophila melanogaster

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neuropeptide F (NPF), the Drosophila homolog of mammalian Neuropeptide Y (NPY), is a critical signaling molecule that orchestrates a wide array of physiological and behavioral processes essential for the organism's survival and adaptation. This technical guide provides a comprehensive overview of the multifaceted roles of NPF, focusing on its involvement in regulating feeding behavior, growth and development, sleep, social interactions, learning and memory, and stress responses. We present a synthesis of key research findings, including quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers in the fields of neuroscience, endocrinology, and pharmacology, as well as for professionals engaged in the development of novel therapeutics targeting neurochemical pathways.

Core Physiological Roles of this compound

This compound signaling, through its primary receptor NPFR1, is integral to maintaining organismal homeostasis by integrating internal metabolic states with external environmental cues. The NPF system acts as a central regulator, influencing a diverse set of behaviors and physiological states.

Regulation of Feeding Behavior and Metabolism

NPF is a potent orexigenic peptide, promoting food-seeking and consumption, particularly in response to hunger. Activation of NPF-expressing neurons significantly increases food intake[1][2]. Under starvation conditions, NPF signaling is upregulated, driving the motivation to eat. This is evidenced by the observation that flies with a loss-of-function NPF allele do not suppress sleep as profoundly as wild-type flies when starved, indicating that NPF acts as a crucial hunger signal[1][2][3]. Beyond simply promoting feeding, NPF also influences food choice, increasing the acceptance of less palatable or noxious food sources when the animal is in a state of nutritional deficit[4].

In addition to its role in the central nervous system, NPF produced in enteroendocrine cells of the gut acts as an incretin-like hormone, responding to dietary sugar and modulating insulin (B600854) and glucagon-like hormone secretion to regulate lipid metabolism[5][6][7]. Activation of the NPF circuit leads to a decrease in whole-body triacylglyceride (TAG) levels, likely due to increased activity and a perceived starvation state[1][2].

Control of Growth and Developmental Timing

The NPF system plays a crucial role in coordinating feeding behavior with developmental programs. The NPF receptor (NPFR) is active in the prothoracic gland, the site of ecdysone (B1671078) production. Knockdown of NPFR in this gland leads to a developmental delay and an extended feeding period in larvae, resulting in a larger body size[8][9][10]. This effect is due to reduced ecdysone synthesis and can be rescued by dietary ecdysone supplementation[9][10][11]. Furthermore, NPFR signaling in the prothoracic gland negatively regulates the insulin signaling pathway, highlighting a complex interplay between these two major metabolic signaling systems in controlling growth and development[8][9][11].

Modulation of Sleep and Circadian Rhythms

NPF signaling is a key component of the neural circuitry that regulates sleep and wakefulness. Activation of NPF neurons promotes wakefulness, and flies with enhanced NPF signaling exhibit decreased sleep[1][2][3]. This is in contrast to some earlier studies that suggested NPF promotes sleep[12][13]. The wake-promoting effect of NPF is particularly important during periods of starvation, where NPF acts to keep the animal awake to forage for food[1][2][3]. Interestingly, distinct subsets of NPF-expressing neurons appear to independently regulate feeding and sleep. Specifically, NPF neurons that also express the circadian photoreceptor cryptochrome (B1237616) are largely responsible for the changes in sleep behavior, but not feeding[1][2][3].

Influence on Social and Sexual Behaviors

NPF signaling is involved in modulating social and sexual behaviors in Drosophila. In larvae, NPF signaling sustains foraging activity and influences social aggregation, with a striking parallel to the role of the NPY system in other species[6]. Loss of NPF signaling in young larvae leads to a premature display of behaviors typical of older larvae, such as food aversion and cooperative burrowing[14]. In adult males, a specific subset of NPF-expressing neurons modulates courtship drive. Disruption of NPF signaling can lead to sexually hyperactive males who are resistant to sexual satiation[6]. Social isolation has been shown to increase the abundance of NPF in the adult fly brain, and activation of NPF-producing neurons can mimic the physiological effects of social isolation[15]. Blocking synaptic transmission from NPF neurons has been shown to increase aggression in males[16].

Role in Learning, Memory, and Stress Responses

The NPF system is intricately involved in modulating learning and memory. Short this compound (sNPF), a related but distinct peptide family, is required in the Kenyon cells of the mushroom bodies for appetitive olfactory memory. NPF neurons themselves modulate the sugar reward signal during associative olfactory learning in larvae[17]. In the context of aversive long-term memory (LTM), NPF released from a specific pair of neurons inhibits dopamine (B1211576) neurons that would otherwise interfere with memory consolidation.

NPF also plays a significant role in the response to stress. It has been shown to be necessary for normal autophagic flux and promotes resilience to chronic stress-induced learning deficits[18][19]. NPF signaling can prevent the disruption of autophagic flux caused by chronic stress, and its receptor's activity in dopamine neurons is crucial for this resilience[18][19]. Furthermore, sexual deprivation, a form of stress, is mediated by a subpopulation of NPFR-expressing neurons[20].

Quantitative Data on this compound Function

The following tables summarize key quantitative findings from various studies on the physiological roles of NPF.

Table 1: Effects of NPF Signaling on Feeding Behavior and Metabolism

| Experimental Manipulation | Phenotype Measured | Result | Reference |

| Thermogenetic activation of NPF neurons | Liquid food consumption (CAFÉ assay) | Significant increase in food consumption compared to controls. | [1][2] |

| Loss-of-function NPF allele (NPFSK2) | Starvation-induced sleep suppression | Flies do not suppress sleep following prolonged starvation. | [1][2] |

| Thermogenetic activation of NPF neurons | Whole-body triacylglyceride (TAG) levels | Significant decrease in TAG levels. | [1][2] |

| Knockdown of gut NPF | Lifespan | Increased lifespan in female flies. | [21][22] |

| Knockdown of NPFR in insulin-producing cells | Lifespan | Increased lifespan in female flies. | [21][22] |

| Loss of midgut NPF | Metabolic state | Lipodystrophy, hyperphagia, and hypoglycemia. | [5][6] |

Table 2: Effects of NPF Signaling on Growth and Development

| Experimental Manipulation | Phenotype Measured | Result | Reference |

| Knockdown of NPFR in the prothoracic gland | Developmental timing | Developmental delay. | [8][9][10] |

| Knockdown of NPFR in the prothoracic gland | Body size | Increased body size. | [8][9][10] |

| Knockdown of NPFR in the prothoracic gland | Ecdysone biosynthesis gene expression | Reduced expression. | [9][11] |

Table 3: Effects of NPF Signaling on Sleep

| Experimental Manipulation | Phenotype Measured | Result | Reference |

| Thermogenetic activation of NPF neurons | Total sleep time | Significant decrease in sleep. | [1][2] |

| Overexpression of NPF in NPF-expressing neurons | Total sleep time | No significant increase in total sleep compared to controls. | [1] |

| Loss-of-function NPF allele (NPFSK2) | Sleep during starvation | Reduced suppression of sleep compared to wild-type. | [1][2] |

Table 4: Effects of NPF Signaling on Other Behaviors

| Experimental Manipulation | Phenotype Measured | Result | Reference |

| Loss of NPF signaling in young larvae | Social behavior | Premature display of food aversion and cooperative burrowing. | [14] |

| Overexpression of NPF in older larvae | Social behavior | Prolonged feeding, suppressed hypermobility and cooperative burrowing. | [14] |

| Disruption of NPF signaling in adult males | Courtship behavior | Sexually hyperactive males, resistant to sexual satiation. | [6] |

| Knockout of NPF | Resilience to chronic stress | Susceptible to chronic stress-induced learning deficits. | [18][19] |

Signaling Pathways

NPF exerts its effects by binding to its G-protein coupled receptor, NPFR1. The downstream signaling cascades are complex and can vary depending on the neuronal population and physiological context. A key interaction is with the insulin signaling pathway.

NPF and Insulin Signaling Interaction

NPF and insulin signaling pathways are deeply intertwined in regulating metabolism, growth, and even aging. In the prothoracic gland, NPFR signaling negatively regulates insulin signaling to control developmental timing[9][11]. In the context of aging, NPF from the gut acts on NPFR in insulin-producing cells (IPCs) in the brain to modulate the secretion of Drosophila insulin-like peptides (Dilps)[21][22]. This, in turn, influences the production of juvenile hormone, a key regulator of aging[21]. Short this compound (sNPF) signaling has also been shown to regulate the expression of Dilps through the ERK signaling pathway in IPCs[23].

Caption: Interaction between NPF and insulin signaling pathways.

NPF Signaling in Aversive Long-Term Memory Consolidation

During aversive long-term memory formation, NPF plays a crucial disinhibitory role. Following spaced training, NPF is released from dorsal-anterior-lateral (DAL2) neurons and acts on NPFR expressed on specific dopaminergic neurons (PPL1-α2α'2 and PPL1-α'3). This inhibits the activity of these dopamine neurons, which would otherwise interfere with memory consolidation in the mushroom bodies.

References

- 1. Measurement of Triglyceride Levels [bio-protocol.org]

- 2. High Fat Diet Feeding and High Throughput Triacylglyceride Assay in Drosophila Melanogaster [jove.com]

- 3. Processing sleep data created with the Drosophila Activity Monitoring (DAM) System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Optogenetic manipulation of neural circuits and behavior in Drosophila larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. trikinetics.com [trikinetics.com]

- 7. Evolution of starvation resistance in Drosophila melanogaster: measurement of direct and correlated responses to artificial selection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Drosophila aversive olfactory conditioning. | Semantic Scholar [semanticscholar.org]

- 9. Drosophila Adult Olfactory Shock Learning [jove.com]

- 10. Protocol to measure temporal consumption and feeding choices of Drosophila adults using capillaries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Activity Monitoring for Analysis of Sleep in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modified Capillary Feeder assay using micro-tips to measure real-time feeding in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dynamics of Social Behavior in Fruit Fly Larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A simple assay to study social behavior in Drosophila: measurement of social space within a group - PMC [pmc.ncbi.nlm.nih.gov]

- 16. One-step CRISPR-Cas9 protocol for the generation of plug & play conditional knockouts in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Starvation resistance is associated with developmentally specified changes in sleep, feeding and metabolic rate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. funjournal.org [funjournal.org]

- 19. Optogenetic control of Drosophila neurons: a laboratory practical for undergraduates and outreach - PMC [pmc.ncbi.nlm.nih.gov]

- 20. celexplorer.com [celexplorer.com]

- 21. A Fully Automated Drosophila Olfactory Classical Conditioning and Testing System for Behavioral Learning and Memory Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Olfactory learning and memory experiments [bio-protocol.org]

- 23. Improvement of starvation resistance via periodic fasting is genetically variable in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Neuropeptide F (NPF) in Feeding and Metabolic Regulation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neuropeptide F (NPF) is a highly conserved signaling molecule in invertebrates, homologous to the mammalian Neuropeptide Y (NPY) system. It plays a pivotal role in orchestrating a complex array of physiological and behavioral processes, most notably the regulation of feeding, appetite, and metabolic homeostasis. This document provides a comprehensive technical overview of the NPF signaling system, its molecular mechanisms, and its functional implications. We present quantitative data from key studies, detail common experimental protocols for investigating NPF function, and provide visual diagrams of the core signaling pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers exploring the NPF system as a potential therapeutic target for metabolic disorders and feeding-related conditions.

The NPF Signaling Pathway

The NPF system is a crucial neuromodulatory network that integrates an organism's internal nutritional status with external sensory cues to elicit appropriate feeding responses.[1] The canonical pathway is initiated by the binding of the NPF peptide to its cognate G-protein coupled receptor, NPFR.[2][3] This interaction primarily signals through an inhibitory G-protein (Gi/o), leading to the suppression of adenylyl cyclase activity and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1]

A critical aspect of NPF's function is its intricate crosstalk with the insulin (B600854) signaling pathway. Evidence suggests that NPF functions downstream of insulin signaling to modulate feeding behavior.[1] In states of hunger or when presented with low-quality food, elevated NPF signaling can promote food intake, even overriding aversive responses to noxious food.[1] Conversely, in satiated states, activated insulin signaling inhibits the NPF-induced feeding response.[1] This interplay ensures that feeding behavior is tightly coupled to the animal's metabolic needs. In some contexts, NPFR signaling has been shown to regulate the production of the steroid hormone ecdysone (B1671078) by modulating the insulin signaling pathway in specific glands.[4]

References

- 1. Regulation of Feeding and Metabolism by this compound and Short this compound in Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drosophila this compound and its receptor, NPFR1, define a signaling pathway that acutely modulates alcohol sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. A New Role for this compound Signaling in Controlling Developmental Timing and Body Size in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Components of Neuropeptide F Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Neuropeptide F (NPF) signaling system, the invertebrate homolog of the vertebrate Neuropeptide Y (NPY) system, is a crucial neuromodulatory pathway governing a wide array of physiological processes.[1][2] These include feeding behavior, metabolism, stress responses, reproduction, and circadian rhythms.[3][4] The multifunctional nature of NPF signaling makes its core components—the NPF peptide, its G-protein coupled receptor (NPFR), and downstream effectors—significant targets for research and therapeutic development. This guide provides a detailed examination of these components, summarizing key quantitative data and outlining relevant experimental protocols.

Core Components of the NPF Signaling Pathway

The canonical NPF signaling pathway is initiated by the binding of the NPF peptide to its receptor, NPFR, a member of the G-protein coupled receptor (GPCR) superfamily.[1] This interaction triggers a conformational change in the receptor, leading to the activation of intracellular G-proteins and the subsequent modulation of downstream signaling cascades.

This compound (NPF)

NPF peptides are characterized by a conserved C-terminal RxRFamide motif.[1] In many insects, NPFs consist of 36-40 amino acids.[3][4] A related but distinct family of shorter peptides, known as short this compound (sNPF), also exists and is encoded by a separate gene.[1][5] While both NPF and sNPF are involved in regulating feeding, they constitute separate signaling systems.[5]

This compound Receptor (NPFR)

The NPFR is a seven-transmembrane domain GPCR that exhibits structural homology to vertebrate NPY receptors.[1][6] Upon ligand binding, NPFR couples to intracellular heterotrimeric G-proteins, primarily of the Gαi/o and Gαs types.[7] This coupling initiates the downstream signaling cascade. In some systems, NPFR has been shown to be an ortholog of the mammalian prolactin-releasing peptide receptor (PrPR).[5]

G-Proteins and Downstream Effectors

Activation of NPFR leads to the dissociation of the G-protein heterotrimer into its Gα and Gβγ subunits.

-

Gαi/o Pathway: The Gαi/o subunit typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] This, in turn, reduces the activity of Protein Kinase A (PKA).

-

Gαs Pathway: Conversely, the Gαs subunit stimulates adenylyl cyclase, resulting in an increase in cAMP and subsequent activation of PKA.[7]

-

Other Pathways: NPFR activation can also modulate ion channels, such as voltage-gated N-type Ca2+ channels, and activate other signaling pathways like the extracellular signal-regulated kinase (ERK) pathway.[7][9]

Activated PKA can then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), to regulate gene expression and elicit a cellular response.

Quantitative Data in NPF Signaling

The following tables summarize key quantitative parameters that characterize the interactions and functional responses within the NPF signaling pathway.

Table 1: Receptor Binding Affinities

| Ligand | Receptor | Preparation | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| Neuropeptide FF (NPFF) | hNPFFR1 | CHO cells | 1.13 | - | [7] |

| Neuropeptide FF (NPFF) | hNPFFR2 | CHO cells | 0.37 | - | [7] |

| [125I]-EYF | NPFF Receptor | CHO-K1 cells | 0.06 ± 0.01 | 497 ± 74 | [10] |

Table 2: Functional Potency (EC50 Values)

| Peptide | Receptor/System | Assay | EC50 | Reference |

| NPF (20-36) | Blowfly cardiac slow phase arrest | Cardiac activity | 1 pM | [11] |

| NPF (20-36) | Blowfly cardiac slow phase duration | Cardiac activity | 0.6 pM | [11][12] |

| NPF (20-36) | Blowfly cardiac fast phase duration | Cardiac activity | 10 nM | [11][12] |

| sNPF-1 | Blowfly cardiac slow phase frequency | Cardiac activity | 9 nM | [11][12] |

| sNPF-1 | Blowfly cardiac slow phase duration | Cardiac activity | ~50 nM | [11][12] |

| Drome-sNPF-1 | Ixodes NPYLR1A | Calcium mobilization | 2.04 ± 1.48 nM | [13] |

| Drome-sNPF-2 | Ixodes NPYLR1A | Calcium mobilization | 5.89 ± 3.74 nM | [13] |

| Drome-sNPF-3 | Ixodes NPYLR1A | Calcium mobilization | 5.55 ± 3.95 nM | [13] |

| Drome-sNPF-4 | Ixodes NPYLR1A | Calcium mobilization | 0.50 ± 1.01 nM | [13] |

| RF9 | hNPFFR2 | [35S]GTPγS binding | Ke = 45 ± 5 nM | [7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of the NPF signaling pathway. Below are protocols for key experiments.

Receptor Binding Assay

This protocol is used to determine the binding affinity (Kd) and receptor density (Bmax) of a ligand for its receptor.

Objective: To quantify the binding of a radiolabeled ligand to NPFR.

Materials:

-

Cell membranes expressing NPFR (e.g., from transfected CHO or HEK293 cells).

-

Radiolabeled ligand (e.g., [125I]-NPF).

-

Unlabeled ligand (for competition binding).

-

Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare cell membranes from cells overexpressing NPFR.

-

Incubate a fixed amount of membrane protein with increasing concentrations of the radiolabeled ligand in binding buffer.

-

For competition assays, incubate membranes with a fixed concentration of radiolabeled ligand and increasing concentrations of unlabeled ligand.

-

Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free ligand.

-

Wash the filters quickly with ice-cold binding buffer to remove non-specifically bound ligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine Kd and Bmax.

cAMP Measurement Assay

This protocol measures changes in intracellular cAMP levels upon receptor activation.

Objective: To determine if NPFR activation leads to an increase or decrease in cAMP production.

Materials:

-

Cells expressing NPFR.

-

NPF or other ligands.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

cAMP assay kit (e.g., ELISA or HTRF-based).

-

Cell lysis buffer.

Procedure:

-

Culture NPFR-expressing cells in a multi-well plate.

-

Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with the NPF ligand at various concentrations for a specific time.

-

To measure inhibition of adenylyl cyclase, co-stimulate with forskolin and the NPF ligand.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a competitive immunoassay or other detection method provided by the kit.

-

Plot the cAMP concentration against the ligand concentration to determine the EC50 or IC50.

PKA Activity Assay

This protocol measures the activity of Protein Kinase A.

Objective: To quantify the phosphorylation of a PKA-specific substrate.

Materials:

-

Cell lysates.

-

PKA-specific substrate (e.g., Kemptide).

-

[γ-32P]ATP or a non-radioactive detection system.

-

Kinase reaction buffer.

-

Phosphocellulose paper or other means to separate phosphorylated substrate.

-

Scintillation counter or plate reader.

Procedure:

-

Prepare cell lysates from cells treated with or without NPF.

-

Initiate the kinase reaction by adding cell lysate to a reaction mixture containing kinase buffer, PKA substrate, and ATP ([γ-32P]ATP for radioactive assays).[14][15]

-

Incubate the reaction at 30°C for a set time (e.g., 10-30 minutes).

-

Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

-

Separate the phosphorylated substrate from the unreacted ATP.

-

Quantify the amount of incorporated phosphate (B84403) using a scintillation counter or a phospho-specific antibody in an ELISA format.[16][17]

Visualizations

NPF Signaling Pathway

Caption: Overview of the this compound signaling cascade.

Experimental Workflow: Receptor Binding Assay

Caption: Workflow for a competitive receptor binding assay.

Conclusion

The this compound signaling pathway is a complex and highly conserved system that plays a pivotal role in regulating numerous physiological functions in invertebrates. A thorough understanding of its core components and their interactions is essential for advancing our knowledge in neuroscience, physiology, and for the development of novel therapeutic strategies. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and professionals engaged in the study of this important signaling pathway.

References

- 1. Frontiers | Cloning and Expression of the this compound and this compound Receptor Genes and Their Regulation of Food Intake in the Chinese White Pine Beetle Dendroctonus armandi [frontiersin.org]

- 2. Regulation of Feeding and Metabolism by this compound and Short this compound in Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and function of this compound in insects [agris.fao.org]

- 4. researchgate.net [researchgate.net]

- 5. Short this compound in integrated insect physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuropeptide Y receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Neuropeptide FF receptor - Wikipedia [en.wikipedia.org]

- 10. Functional characterization of a human receptor for neuropeptide FF and related peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound peptides act through unique signaling pathways to affect cardiac activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound peptides act through unique signaling pathways to affect cardiac activity [agris.fao.org]

- 13. researchgate.net [researchgate.net]

- 14. Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. PKA Kinase Activity Assay Kit (ab139435) | Abcam [abcam.com]

identification and characterization of Neuropeptide F receptors (NPFR)

An In-depth Technical Guide to the Identification and Characterization of Neuropeptide F Receptors (NPFR)

Introduction

This compound (NPF) and its cognate receptors (NPFRs) constitute a significant signaling system in invertebrates, playing crucial roles in a wide array of physiological and behavioral processes, including feeding, metabolism, reproduction, stress responses, and circadian rhythms. NPFRs belong to the G protein-coupled receptor (GPCR) superfamily, which are integral membrane proteins that initiate intracellular signaling cascades upon ligand binding. This system is the invertebrate ortholog of the vertebrate Neuropeptide Y (NPY) system, which is also a key regulator of feeding and energy homeostasis. Given their critical functions, NPFRs represent potential targets for developing novel pest management strategies and for understanding the fundamental neurobiology of behavior.

This technical guide provides a comprehensive overview of the core methodologies used to identify and characterize this compound receptors, aimed at researchers, scientists, and drug development professionals. It details common experimental protocols, presents key quantitative data in a structured format, and illustrates critical workflows and signaling pathways.

Identification and Cloning of this compound Receptors

The initial identification of NPFRs often employs bioinformatic and molecular biology approaches.

1.1. Homology-Based Identification Potential NPFR genes are frequently identified by screening genomic and transcriptomic databases. This is done using the amino acid sequences of known vertebrate NPY receptors or previously identified invertebrate NPFRs as queries, due to the structural similarities among these receptors.

1.2. Reverse Pharmacology Another powerful approach is "reverse pharmacology." This involves cloning orphan GPCRs (receptors whose endogenous ligand is unknown) and then functionally expressing them in cell lines. These cells are subsequently challenged with a library of candidate peptides, including NPF, to identify the specific ligand that activates the receptor.

1.3. Experimental Protocol: Molecular Cloning of NPFR cDNA

This protocol outlines the steps to isolate the full-length coding sequence of a candidate NPFR gene.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from tissues known to express the receptor, typically the central nervous system (CNS) and/or the gut. First-strand complementary DNA (cDNA) is then synthesized from the mRNA template using a reverse transcriptase enzyme.

-

Primer Design: Based on the predicted gene sequence from genomic data, specific forward and reverse primers are designed to flank the entire open reading frame (ORF) of the NPFR gene.

-

Polymerase Chain Reaction (PCR): The NPFR ORF is amplified from the cDNA library using PCR with a high-fidelity DNA polymerase. The reaction conditions (annealing temperature, extension time) are optimized for the specific primers and target sequence.

-

Gel Electrophoresis and Purification: The PCR product is run on an agarose (B213101) gel to verify its size. The DNA band of the correct size is then excised and purified.

-

Vector Ligation and Transformation: The purified PCR product is ligated into a suitable expression vector (e.g., pcDNA3.1 for mammalian cells). This recombinant plasmid is then used to transform competent E. coli bacteria for amplification.

-

Plasmid Purification and Sequencing: Plasmids are purified from bacterial cultures and the inserted sequence is verified by Sanger sequencing to ensure it is correct and in-frame.

A Technical Guide to the Downstream Targets of Neuropeptide F Signaling

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neuropeptide F (NPF) is a highly conserved signaling molecule in invertebrates, homologous to the Neuropeptide Y (NPY) system in vertebrates.[1][2] It plays a pivotal role in a vast array of physiological and behavioral processes, including feeding, metabolism, growth, development, stress responses, and alcohol sensitivity.[3][4][5][6] The pleiotropic effects of NPF are mediated through its G protein-coupled receptor (NPFR), which initiates a cascade of intracellular signaling events.[3][6] Understanding the downstream targets of this pathway is critical for elucidating the molecular basis of these fundamental biological processes and for identifying potential targets for novel therapeutic interventions and pest management strategies.[1] This technical guide provides an in-depth overview of the core downstream signaling cascades, molecular targets, and associated physiological outcomes of NPF signaling, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Signaling Cascades and Molecular Interactions

NPF signaling does not operate in isolation but is intricately integrated with other major signaling networks. The most prominent and well-documented interaction is with the insulin (B600854)/insulin-like signaling (ISP) pathway, which NPF can modulate both positively and negatively depending on the cellular context.

Interaction with the Insulin/Insulin-like Signaling (ISP) Pathway

The NPF system is a significant modulator of the ISP, a master regulator of growth, metabolism, and lifespan.[7] This interaction is crucial for integrating nutritional status with developmental and behavioral responses.

-

sNPF-Mediated Activation via ERK: In Drosophila, short this compound (sNPF), a related peptide family, activates the Extracellular signal-regulated kinase (ERK) in insulin-producing cells (IPCs).[8][9] This activation, in turn, enhances the expression of Drosophila insulin-like peptides (Dilps), promoting growth and increasing body size.[9][10] The sNPF receptor (sNPFR1) mediates this effect, linking nutritional signals to systemic growth control.[9]

-

Negative Regulation in the Prothoracic Gland: In contrast, NPF signaling through its receptor (NPFR) in the prothoracic gland—the site of ecdysone (B1671078) synthesis—negatively regulates the insulin signaling pathway.[11] This leads to reduced phosphorylation of Protein Kinase B (pAKT), a key downstream component of the insulin pathway.[11] This inhibitory action has profound consequences for developmental timing.[11]

-

Gut-Brain Axis and Aging: Gut-derived NPF can act as an incretin-like hormone, traveling to the brain to modulate insulin secretion from median neurosecretory cells.[12][13][14] This gut-brain signaling axis is critical for regulating the production of Juvenile Hormone (JH), a key endocrine factor controlling aging in Drosophila.[12]

Regulation of Developmental Hormones: Ecdysone and Juvenile Hormone

NPF signaling directly influences the production of key developmental hormones.

-

Ecdysone Synthesis: By negatively regulating insulin signaling in the prothoracic gland, NPFR activation leads to a decrease in the expression of ecdysone biosynthesis genes.[11][13] This results in lower overall ecdysone titers, causing a significant delay in developmental timing and an extended feeding period, which ultimately leads to an increase in final body size.[11]

-

Juvenile Hormone (JH) Production: As part of the gut-brain axis, NPF stimulates insulin secretion, which in turn acts on the corpora allata to induce the synthesis and release of JH.[12] This NPF-Insulin-JH axis is a critical regulator of aging and lifespan.[12]

Modulation of the Dopaminergic System

There is extensive interplay between NPF and dopaminergic signaling, particularly in the context of feeding and memory. The NPF receptor, NPFR1, is co-localized with a majority of dopaminergic neurons in the central nervous system of Drosophila larvae.[8] This anatomical arrangement facilitates functional modulation. NPF signaling can influence dopaminergic transmission to promote appetitive memory formation and odor-induced feeding behaviors, effectively linking the hunger state to food-seeking actions.[8]

Second Messenger Systems: cAMP and G-Protein Coupling

NPF receptors are G protein-coupled receptors (GPCRs).[1] Studies on the related sNPF system have shown that its receptor, sNPFR, likely signals through a Gαo G-protein.[15] Activation of sNPFR by its ligand leads to a significant decrease in cyclic AMP (cAMP) levels within the target neuron.[15] This reduction in cAMP contributes to the hyperpolarization of the neuron, decreasing its excitability.[15] Conversely, other neuropeptides like Pigment-Dispersing Factor (PDF) act through their receptors to increase cAMP, causing depolarization and increased excitability.[15]

Quantitative Data on NPF Signaling Outcomes

The functional consequences of NPF signaling have been quantified across various experimental paradigms. The following tables summarize key findings.

| Parameter | Organism | Experimental Condition | Result | Reference |

| Developmental Timing | Drosophila melanogaster | NPF knockdown in NPF-producing neurons | 10-hour delay in time to pupariation | [11] |

| Insulin Signaling | Drosophila melanogaster | NPFR mutant | Significant reduction in phosphorylated AKT (pAKT) levels | [11] |

| Gene Expression | Acyrthosiphon pisum (Pea Aphid) | NPF dsRNA injection (RNAi) | ~50% reduction in NPF transcript levels after 2 days | [16] |

| Feeding Behavior | Acyrthosiphon pisum (Pea Aphid) | NPF dsRNA injection (RNAi) | Significant reduction in honeydew excretion (food intake marker) from 0.157 mg to 0.077 mg per adult/24h | [16] |

| Energy Metabolism | Dendroctonus armandi | NPF/NPFR dsRNA injection (RNAi) | Decrease in glycogen (B147801) and free fatty acid levels; increase in trehalose (B1683222) levels | [1] |

Table 1: Summary of Quantitative Effects of NPF Signaling Modulation.

| Parameter | Preparation | Peptide Application | Electrophysiological Effect | Second Messenger Change | Reference |

| Membrane Potential | Drosophila larval motor neurons expressing sNPFR | sNPF-1 | Hyperpolarization, decreased excitability | Decrease in cAMP | [15] |

| Membrane Potential | Drosophila larval motor neurons expressing PDFR | Depolarization, increased excitability | Increase in cAMP | [15] |

Table 2: Electrophysiological and Molecular Effects of Neuropeptide Application.

Visualizing NPF Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key downstream pathways of NPF signaling.

Caption: NPF negatively regulates ecdysone synthesis via the insulin pathway.

Caption: sNPF promotes growth by activating ERK-mediated insulin expression.

Caption: The Gut-Brain NPF axis regulates aging via Insulin and JH.

Key Experimental Protocols

This section provides methodologies for cornerstone experiments used to identify and characterize the downstream targets of NPF signaling.

RNA Interference (RNAi) for Gene Knockdown

RNAi is a powerful tool to study gene function by silencing target gene expression. This protocol is adapted from studies in hemipteran insects.[16]

Objective: To knock down the expression of NPF or NPFR to observe resulting phenotypes.

Methodology:

-

dsRNA Synthesis:

-

Identify a unique region of the target gene (e.g., NPF) of 300-500 bp.

-

Design PCR primers with T7 promoter sequences appended to the 5' ends.

-

Amplify the target region from cDNA using PCR.

-

Use the purified PCR product as a template for in vitro transcription using a T7 RiboMAX™ Express RNAi System (or equivalent).

-

Purify the resulting dsRNA by precipitation and resuspend in nuclease-free water or injection buffer.

-

Verify the integrity and size of the dsRNA using agarose (B213101) gel electrophoresis and quantify its concentration.

-

-

Microinjection:

-

Use a microinjector system mounted on a microscope.

-

Pull glass capillaries to create fine needles.

-

Anesthetize insects (e.g., aphids) using CO₂.

-

Inject a precise volume of dsRNA solution (e.g., 50 nL of 4 µg/µL dsRNA) into the insect's abdomen.

-

Use control groups injected with dsRNA against a non-target gene (e.g., GFP) and a vehicle-injected group.

-

-

Post-Injection Analysis:

-

Maintain insects under standard conditions for 2-4 days to allow for gene silencing.

-

Validate Knockdown: Perform quantitative real-time PCR (qRT-PCR) on a subset of insects to confirm a significant reduction in target mRNA levels compared to controls.[16]

-

Phenotypic Analysis: Conduct behavioral assays (e.g., feeding measurement by weighing honeydew excretion[16]), developmental timing analysis, or metabolic measurements.

-

Caption: Experimental workflow for RNA interference (RNAi) studies.

Western Blot for Protein Phosphorylation Analysis

This method is used to detect changes in the phosphorylation state of proteins, such as AKT, which is a key indicator of insulin pathway activity.[11]

Objective: To quantify the relative levels of phosphorylated AKT (pAKT) versus total AKT.

Methodology:

-

Protein Extraction:

-

Dissect relevant tissues (e.g., whole larvae, prothoracic glands) from control and experimental animals (e.g., NPFR mutants).

-

Homogenize tissues on ice in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate at high speed at 4°C to pellet cellular debris.

-

Collect the supernatant containing the total protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-pAKT).

-

Wash the membrane thoroughly with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane again.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-AKT) and a loading control (e.g., anti-tubulin or anti-actin) to normalize the data.

-

Quantify band intensities using densitometry software. The final result is typically presented as the ratio of pAKT to total AKT.

-

In Situ Patch-Clamp Electrophysiology

This technique allows for the direct measurement of a neuropeptide's effect on the electrical properties of a target neuron.[15]

Objective: To determine if NPF or sNPF application causes depolarization or hyperpolarization of a target neuron expressing the cognate receptor.

Methodology:

-

Preparation:

-

Use a transgenic animal model where the receptor of interest (e.g., sNPFR) is expressed in an identifiable and accessible neuron type (e.g., larval motor neurons) using a driver line (e.g., OK6-GAL4).

-

Dissect the larval central nervous system (CNS) in a saline solution.

-

Secure the preparation in a recording chamber on the stage of an upright microscope equipped with DIC optics.

-

Continuously perfuse the preparation with external saline.

-

-

Recording:

-